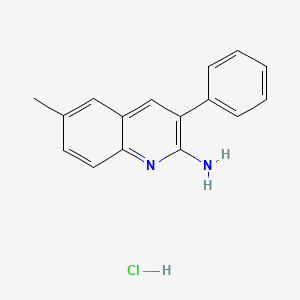

2-Amino-6-methyl-3-phenylquinoline hydrochloride

Description

2-Amino-6-methyl-3-phenylquinoline hydrochloride is a substituted quinoline derivative characterized by an amino group at position 2, a methyl group at position 6, and a phenyl group at position 3 of the quinoline ring, with a hydrochloride salt improving its solubility and stability. Quinoline derivatives are widely studied for their applications in pharmaceuticals, materials science, and organic synthesis due to their aromatic heterocyclic structure.

Properties

CAS No. |

1171861-71-4 |

|---|---|

Molecular Formula |

C16H15ClN2 |

Molecular Weight |

270.75 g/mol |

IUPAC Name |

6-methyl-3-phenylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C16H14N2.ClH/c1-11-7-8-15-13(9-11)10-14(16(17)18-15)12-5-3-2-4-6-12;/h2-10H,1H3,(H2,17,18);1H |

InChI Key |

LVGVZCMELHGHNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Friedlander Annulation Approach

- Starting Materials : 2-amino-5-substituted acetophenones (or 2-amino-6-methylacetophenone) and benzophenone derivatives or acetophenone.

- Catalysts : Lewis acid-surfactant catalysts such as zirconium tetrakisdodecyl sulfate [Zr(DS)4] or montmorillonite K-10 clay.

- Conditions : Heating in ethanol or methanol, sometimes under microwave irradiation, with acid or base catalysis.

- Outcome : Formation of 6-substituted-3-phenylquinoline derivatives with good yields.

This method is adaptable to synthesize 2-Amino-6-methyl-3-phenylquinoline by using 2-amino-6-methylacetophenone and benzophenone or acetophenone as substrates.

Ruthenium-Catalyzed Dehydrogenative Cyclization

- Catalyst : Acridine-based ruthenium SNS2 complex (e.g., RuCl2(PPh3)3).

- Substrates : 2′-Aminoacetophenone derivatives and benzyl alcohol derivatives.

- Conditions : Heating at 140 °C under argon atmosphere with KOH as base, solvent-free or with minimal solvent.

- Procedure : The reaction proceeds via dehydrogenation of alcohol to aldehyde, followed by cyclization to quinoline.

- Purification : Column chromatography using silica gel with ethyl acetate/petroleum ether as eluent.

This method offers a mild, efficient route to polysubstituted quinolines, potentially including this compound after conversion to the hydrochloride salt by treatment with hydrochloric acid.

Experimental Data and Optimization

A representative optimization table for a related quinoline synthesis is shown below:

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent (mL) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2 | 1.5 | 0 | 140 | 24 | 55 |

| 2 | 1 | 1.5 | 0 | 140 | 24 | 50 |

| 3 | 2 | 2.0 | 0 | 140 | 24 | 60 |

Note: Data adapted from ruthenium-catalyzed quinoline synthesis protocols.

Stepwise Synthetic Procedure (Adapted)

Preparation of 2-Amino-6-methylacetophenone :

- Methylation of 2-aminoacetophenone at the 6-position using methyl iodide in dry DMF with potassium carbonate as base.

- Purification by silica gel chromatography.

Condensation with Benzophenone or Acetophenone :

- Combine 2-amino-6-methylacetophenone with benzophenone or acetophenone in ethanol.

- Add Lewis acid catalyst (e.g., Zr(DS)4) or montmorillonite K-10.

- Heat under reflux or microwave irradiation for 1–6 hours.

Cyclization and Formation of Quinoline Core :

- The reaction proceeds via Friedlander annulation or catalytic cyclization.

- The product is isolated by filtration or extraction and purified by chromatography.

Conversion to Hydrochloride Salt :

- Dissolve the free base quinoline in anhydrous solvent.

- Add hydrochloric acid gas or aqueous HCl to precipitate the hydrochloride salt.

- Filter and dry the salt for characterization.

Analytical Characterization

- NMR Spectroscopy : ^1H and ^13C NMR confirm substitution pattern and ring formation.

- Mass Spectrometry : Confirms molecular weight consistent with C16H15N2·HCl.

- Melting Point and Elemental Analysis : Verify purity and composition.

- X-ray Crystallography (if available): Confirms structural details.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedlander Annulation | 2-Amino-6-methylacetophenone + Acetophenone | Lewis acids (Zr(DS)4), reflux, MW | Well-established, good yields | Requires careful control of conditions |

| Ruthenium-Catalyzed Cyclization | 2′-Aminoacetophenone + Benzyl alcohol | Ru-SNS2 catalyst, KOH, 140 °C, Ar | Mild, solvent-free, selective | Requires expensive catalyst |

| Microwave Irradiation | 2-Aminoaryl ketones + ketones/aldehydes | Acid/base catalysis, solvent-free | Rapid reaction times | Scale-up may be challenging |

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline ring or the substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

2-Amino-6-methyl-3-phenylquinoline hydrochloride serves as a lead compound in the synthesis of new pharmaceuticals. Its structural properties make it a candidate for modifications aimed at enhancing biological activity and therapeutic efficacy. For instance, derivatives of this compound have shown promising results in preliminary studies targeting various diseases, including cancer and infectious diseases.

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Case studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with modifications leading to increased potency. For example, derivatives with specific substituents have shown enhanced efficacy compared to the parent compound .

Antiplasmodial Activity:

In vivo studies have revealed that compounds related to this compound possess significant antimalarial properties. These findings suggest potential applications in treating malaria without notable toxicity in animal models.

Biochemical Research

Proteomics and Enzyme Studies:

The compound is utilized in proteomics research as a biochemical probe. Its ability to interact with various biological targets allows researchers to study enzyme kinetics and binding affinities, which are crucial for understanding metabolic pathways and drug interactions .

Mechanism of Action Investigations:

Studies on the interaction of this compound with specific enzymes or receptors are essential for elucidating its pharmacological profile. Techniques such as molecular dynamics simulations help in understanding its binding mechanisms and the resulting biological effects .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of quinoline derivatives. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substituent at C-6 | Enhanced antimalarial potency |

| Aryl substitutions at C-2 | Improved efficacy against resistant bacteria |

| Alkylamino chains at C-4 | Necessary for retaining activity against NorA efflux pumps |

These modifications highlight how specific changes can significantly impact both antimicrobial and antimalarial activities, guiding future synthetic efforts .

Case Studies

Antimicrobial Efficacy Against Staphylococcus aureus:

A derivative with a methoxy group at C-6 exhibited a 16-fold increase in efficacy compared to its parent compound, demonstrating the importance of functional group positioning in enhancing therapeutic efficacy .

Antiviral Screening:

Compounds based on the quinoline scaffold have been screened for their ability to inhibit viral replication, including SARS-CoV-2. Promising analogues displayed low micromolar activity while remaining non-toxic at higher concentrations, indicating their potential as antiviral agents .

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Findings

Substituent Effects on Physicochemical Properties: Phenyl Group (3-Ph): The phenyl group in the target compound increases molecular weight and aromaticity, likely enhancing π-π stacking interactions in drug-receptor binding compared to alkyl-substituted analogs (e.g., 2-amino-3,6-dimethylquinoline hydrochloride) . Chlorine vs. Ethyl Groups: Ethyl substituents (e.g., 2-amino-3,6-diethylquinoline hydrochloride) contribute to higher lipophilicity, which may improve blood-brain barrier penetration in neuroactive compounds .

Stability and Solubility :

- Hydrochloride salts universally enhance aqueous solubility across analogs. However, bulkier substituents (e.g., phenyl) may reduce solubility compared to smaller groups (e.g., methyl) .

Applications: Pharmaceuticals: Amino-substituted quinolines are common in antimalarial (e.g., chloroquine analogs) and anticancer agents. The phenyl group in the target compound could mimic tyrosine kinase inhibitors . Materials Science: Simpler analogs like 6-aminoquinoline hydrochloride are used in optoelectronic materials due to their fluorescent properties .

Biological Activity

2-Amino-6-methyl-3-phenylquinoline hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) related to its pharmacological properties.

Chemical Structure and Properties

The compound features a quinoline ring structure with an amino group and a methyl group, which contribute to its unique reactivity and biological activity. Its molecular formula is C16H16ClN, with a molecular weight of approximately 270.76 g/mol. The presence of the phenyl group at the C-3 position enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Its Minimum Inhibitory Concentration (MIC) values indicate moderate to good activity against these pathogens .

- Anticancer Properties : Studies have reported significant cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer) and MiaPaCa-2 (pancreatic cancer). The compound induces apoptosis in these cells, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : There is emerging evidence suggesting that derivatives of 2-aminoquinoline compounds can inhibit neuronal nitric oxide synthase (nNOS), which may have implications for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how modifications to the quinoline structure can enhance biological activity. For instance:

- Phenyl Substituents : Variations in the phenyl moiety at the C-3 position have been correlated with improved antimicrobial activity.

- Alkyl Substituents : The introduction of alkyl groups at specific positions has been shown to enhance selectivity for bacterial efflux pump inhibition .

- Functional Group Modifications : Modifying the amino or methyl groups can significantly affect the compound's binding affinity to target proteins, thereby influencing its therapeutic efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound induces late apoptosis in A549 cells, with a significant percentage of cells undergoing necrosis after treatment. This suggests not only cytotoxicity but also a mechanism that could be exploited for cancer therapy .

- Combination Therapy : Research indicates that when used in combination with other antibiotics like ciprofloxacin, this compound enhances the efficacy against resistant strains of bacteria by inhibiting efflux pumps .

Research Findings Summary Table

Q & A

Q. What computational tools are suitable for modeling the interactions of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.